![molecular formula C18H21N3O5S B4183072 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4183072.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine
Overview
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine involves the selective destruction of noradrenergic neurons in the brain. It is taken up by noradrenergic neurons through the norepinephrine transporter and is then converted to a neurotoxic metabolite that causes the degeneration of these neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine are primarily related to the destruction of noradrenergic neurons in the brain. This can lead to a decrease in norepinephrine levels in various brain regions, which can have a wide range of effects on physiological and pathological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its selectivity for noradrenergic neurons, which allows for the targeted destruction of these neurons without affecting other neuronal populations. However, one limitation is that the effects of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine on noradrenergic neurons can vary depending on the dose and route of administration, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine, including the development of new animal models of noradrenergic denervation, the investigation of the effects of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine on other physiological systems, and the exploration of potential therapeutic applications of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine in the treatment of various neurological and psychiatric disorders.
In conclusion, 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine is a chemical compound that has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. Its selective neurotoxicity and well-defined mechanism of action make it a valuable tool for investigating the effects of noradrenergic denervation on brain function. However, further research is needed to fully understand the potential applications and limitations of 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine in lab experiments and clinical settings.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine has been used in various scientific research applications, including the study of the role of the noradrenergic system in the regulation of sleep, attention, and mood. It has also been used to study the effects of noradrenergic denervation on various physiological and pathological processes, such as cardiovascular function, pain perception, and stress response.
properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-16-6-5-15(12-17(16)26-2)27(23,24)21-10-8-20(9-11-21)18(22)14-4-3-7-19-13-14/h3-7,12-13H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLGSARLWKFLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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